BIMU-8 Demonstrates Superior Binding Affinity vs. Clinically Used Prokinetics
In a direct radioligand binding comparison using guinea pig ileum membranes, BIMU-8 exhibited the highest affinity for the 5-HT4 receptor among a panel of seven agonists, outperforming the clinical agents cisapride and mosapride [1]. The rank order of inhibition potency was BIMU-8 > cisapride > mosapride > renzapride > 5-HT > zacopride > metoclopramide [1]. This superiority in binding affinity is consistent across other species and assay formats, with a reported Ki of 50.1 nM at human 5-HT4 receptors [2].
| Evidence Dimension | 5-HT4 receptor binding affinity (inhibition potency) |
|---|---|
| Target Compound Data | Highest affinity in rank order (exact Ki values: 33.9 nM in guinea pig ileum, 12.6 nM in striatum) |
| Comparator Or Baseline | cisapride, mosapride, renzapride, 5-HT, zacopride, metoclopramide |
| Quantified Difference | BIMU-8 > cisapride > mosapride > renzapride > 5-HT > zacopride > metoclopramide |
| Conditions | Guinea pig ileum membrane preparations using the selective 5-HT4 radioligand [3H]GR113808 |
Why This Matters
Higher binding affinity translates to increased potency and a lower effective concentration in experimental models, reducing off-target effects and compound consumption.
- [1] Mine Y, et al. Comparison of effect of mosapride citrate and existing 5-HT4 receptor agonists on gastrointestinal motility in vivo and in vitro. J Pharmacol Exp Ther. 1997;283(3):1000-1008. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. BIMU 8 Ligand Activity Chart. Human 5-HT4 receptor Ki = 50.1 nM. Accessed 2026. View Source
